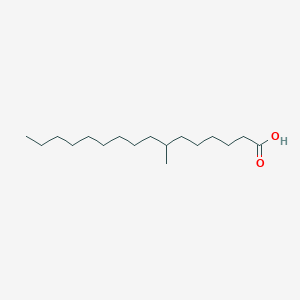
7-Methylhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylhexadecanoic acid is a long-chain fatty acid with a methyl group attached to the seventh carbon atom of the hexadecanoic acid chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. It is known for its hydrophobic nature and relatively neutral behavior in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadecanoic acid typically involves the methylation of hexadecanoic acid. This can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor to introduce the methyl group at the desired position.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of unsaturated precursors or the microbial fermentation of specific substrates. These methods are optimized for large-scale production and involve stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to convert the fatty acid into corresponding ketones or alcohols.
Reduction: Catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
7-Methylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: It plays a role in the study of lipid metabolism and the function of fatty acids in biological membranes.
Medicine: Research into its potential therapeutic effects, including its role in modulating lipid profiles and its anti-inflammatory properties.
Industry: Used in the production of biofuels and as a precursor for the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Methylhexadecanoic acid involves its incorporation into lipid bilayers, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways that regulate cellular responses to environmental changes .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid: A straight-chain fatty acid without the methyl group.
2-Methylhexadecanoic acid: A similar compound with the methyl group attached to the second carbon atom.
11-Methylhexadecanoic acid: A compound with the methyl group attached to the eleventh carbon atom.
Uniqueness: 7-Methylhexadecanoic acid is unique due to the specific position of the methyl group, which influences its physical and chemical properties. This positional isomerism affects its behavior in biological systems and its reactivity in chemical processes .
Eigenschaften
CAS-Nummer |
56796-91-9 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
7-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
UQHCSAXPQPCWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


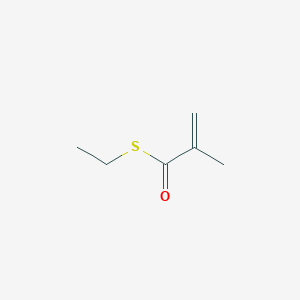
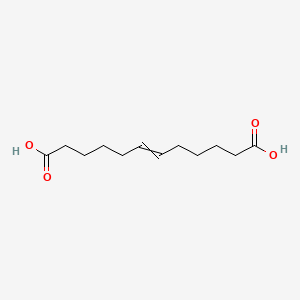
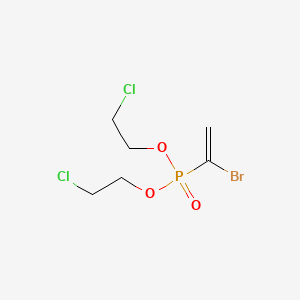
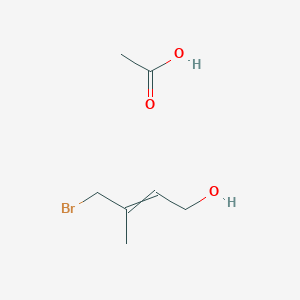
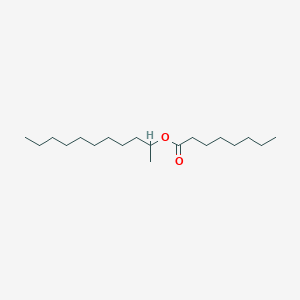

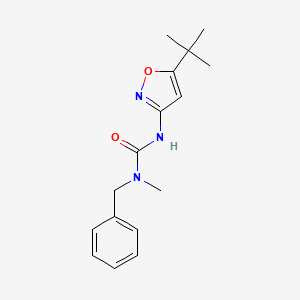
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
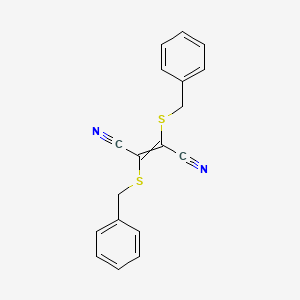
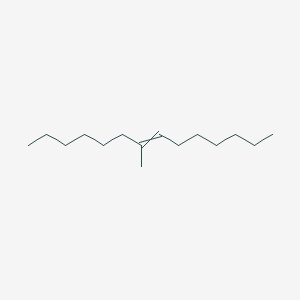
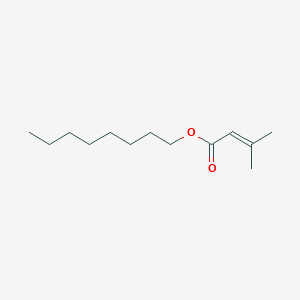
![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
